Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Ethoxybenzamido Group: The ethoxybenzamido group can be introduced via an amide coupling reaction between the benzothiazole core and 3,4,5-triethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide or ester groups.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amides or esters.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzothiazole ring system can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
3,4,5-Triethoxybenzoic Acid: A precursor used in the synthesis of the target compound.
Uniqueness
Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to the combination of the benzothiazole ring with the ethoxybenzamido and carboxylate groups. This combination imparts specific chemical properties and potential biological activities that are not present in simpler benzothiazole derivatives.
Biological Activity
Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Structural Characteristics
This compound belongs to the benzothiazole class and features a unique structure characterized by:
- Benzothiazole Core : A bicyclic structure containing both sulfur and nitrogen.
- Triethoxybenzamide Moiety : Enhances solubility and reactivity.
- Carboxylate Group : Imparts additional functional properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzothiazole core.
- Introduction of the triethoxybenzamide group through acylation reactions.
- Final esterification to yield the carboxylate.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies indicate:
- Inhibition of Bacterial Growth : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated efficacy against common fungal strains.
Anticancer Activity
Research suggests that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies show that it can inhibit the growth of several cancer cell lines.
- Mechanism of Action : Likely involves modulation of specific molecular targets related to cell cycle regulation and apoptosis.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities:
- Oxidative Stress Reduction : Exhibits antioxidant properties that may protect neuronal cells from oxidative damage.
- Potential in Neurodegenerative Diseases : Preliminary studies suggest applicability in conditions like Alzheimer's and Parkinson's disease.
Data Table of Biological Activities
Biological Activity | Test Organisms/Cell Lines | IC50 (µM) | References |
---|---|---|---|
Antimicrobial | E. coli | 15 | |
S. aureus | 10 | ||
Anticancer | MCF-7 (breast cancer) | 8 | |
HeLa (cervical cancer) | 12 | ||
Neuroprotective | SH-SY5Y (neuronal cells) | 20 |
Case Studies
- Antimicrobial Study : A study conducted by researchers demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anticancer Research : In a series of assays on various cancer cell lines, this compound exhibited an IC50 value of 8 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent. The study highlighted its ability to induce apoptosis through caspase activation pathways.
- Neuroprotective Effects : A neuroprotective study revealed that the compound significantly reduced oxidative stress markers in SH-SY5Y cells exposed to hydrogen peroxide, suggesting its potential role in protecting neurons from oxidative damage.
Properties
IUPAC Name |
ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-5-28-17-11-15(12-18(29-6-2)20(17)30-7-3)21(26)25-23-24-16-10-9-14(13-19(16)32-23)22(27)31-8-4/h9-13H,5-8H2,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHUXYYMLPNKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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